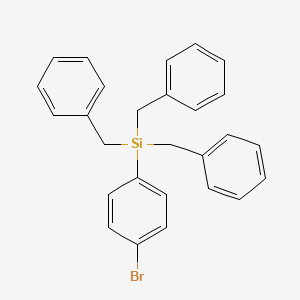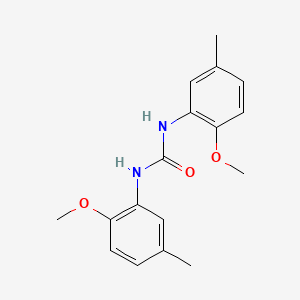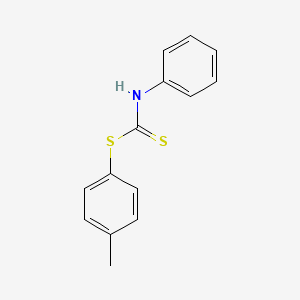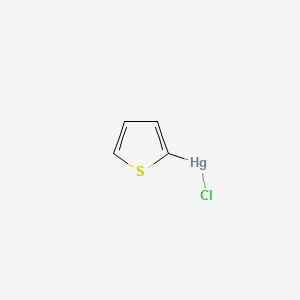
Chloro-2-thienylmercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro-2-thienylmercury is an organomercury compound with the molecular formula C₄H₃ClHgS. It is known for its unique structure, which includes a thiophene ring bonded to a mercury atom through a chlorine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chloro-2-thienylmercury can be synthesized through the reaction of 2-thienylmagnesium bromide with mercuric chloride. The reaction typically occurs in an anhydrous ether solution, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as column chromatography, is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Chloro-2-thienylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercuric oxide and other by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury and thiophene derivatives.
Substitution: The chlorine atom in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or iodine can be used for substitution reactions.
Major Products Formed:
Oxidation: Mercuric oxide and thiophene derivatives.
Reduction: Elemental mercury and thiophene derivatives.
Substitution: Various halogenated thiophene compounds.
Aplicaciones Científicas De Investigación
Chloro-2-thienylmercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of chloro-2-thienylmercury involves its interaction with biological molecules, particularly proteins and enzymes. The mercury atom can form strong bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in antimicrobial effects .
Comparación Con Compuestos Similares
Phenylmercury chloride: Similar structure but with a phenyl group instead of a thiophene ring.
Methylmercury chloride: Contains a methyl group instead of a thiophene ring.
Ethylmercury chloride: Contains an ethyl group instead of a thiophene ring.
Uniqueness: Chloro-2-thienylmercury is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
5857-39-6 |
|---|---|
Fórmula molecular |
C4H3ClHgS |
Peso molecular |
319.18 g/mol |
Nombre IUPAC |
chloro(thiophen-2-yl)mercury |
InChI |
InChI=1S/C4H3S.ClH.Hg/c1-2-4-5-3-1;;/h1-3H;1H;/q;;+1/p-1 |
Clave InChI |
ZHYQQIZNGJOGSG-UHFFFAOYSA-M |
SMILES canónico |
C1=CSC(=C1)[Hg]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(1-methylene-2-propenyl)thio]-](/img/structure/B11945909.png)
![1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B11945910.png)



![ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate](/img/structure/B11945926.png)
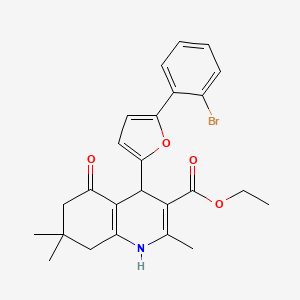

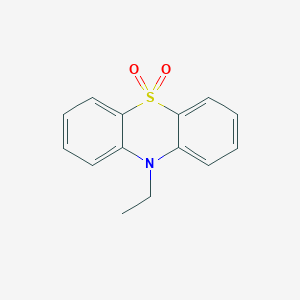

![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B11945967.png)
